N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two hydroxyethyl groups and two methyl groups attached to a fluorene backbone, which is further substituted with disulfonamide groups. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The fluorene is first sulfonated to introduce the disulfonamide groups. Subsequently, the hydroxyethyl and methyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide groups can produce amines. Substitution reactions can lead to a wide range of products depending on the nucleophiles introduced.
Scientific Research Applications
N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl and sulfonamide groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N2,N7-bis(2-hydroxyethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- 9-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-9H-fluorene-2,7-disulfonamide
- N2,N7-bis(3-pyridinyl)-1,8-naphthyridine-2,7-dicarboxamide
Uniqueness
N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of hydroxyethyl, methyl, and disulfonamide groups attached to the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-9H-fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-20(7-9-22)28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21(2)8-10-23/h3-6,12-13,22-23H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVUOCXQPUMUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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